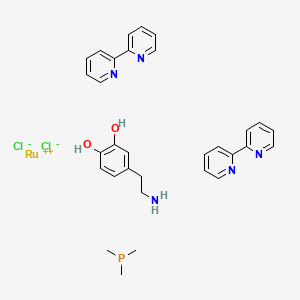
4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride” is a complex chemical entity that combines several functional groups and metal centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of 4-(2-Aminoethyl)benzene-1,2-diol, which can be achieved through the reduction of 3,4-dihydroxyphenylacetaldehyde using sodium borohydride. The next step involves the coordination of 2-pyridin-2-ylpyridine to ruthenium(2+) in the presence of trimethylphosphane and dichloride ions. This coordination is usually carried out in an inert atmosphere to prevent oxidation and requires a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The 4-(2-Aminoethyl)benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: The trimethylphosphane ligand can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety would yield quinones, while reduction of the ruthenium center could lead to different oxidation states of ruthenium complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent due to its ability to interact with biological molecules. It can be explored for its anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its coordination chemistry can be exploited to create advanced materials for electronic devices and sensors.
作用机制
The mechanism of action of this compound involves its ability to coordinate with various substrates through its metal center and ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 4-(2-Aminoethyl)benzene-1,2-diol moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol is structurally similar to dopamine, a neurotransmitter with significant biological activity.
Ruthenium Complexes: Other ruthenium complexes with different ligands can be compared to understand the influence of ligand environment on the compound’s properties.
Uniqueness
This compound is unique due to its combination of a biologically relevant moiety (4-(2-Aminoethyl)benzene-1,2-diol) with a metal center (ruthenium) and specific ligands (2-pyridin-2-ylpyridine and trimethylphosphane). This unique combination allows for diverse applications in various fields, making it a versatile and valuable compound for scientific research and industrial applications.
属性
分子式 |
C31H36Cl2N5O2PRu |
|---|---|
分子量 |
713.6 |
SMILES |
NCCC1=CC([O-])=C([O-])C=C1.CP(C)C.C2(C3=CC=CC=N3)=CC=CC=N2.C4(C5=CC=CC=N5)=CC=CC=N4.Cl.Cl.[Ru+2] |
同义词 |
(bis(2,2’-Bipyridine-N,N’)trimethylphosphine)-(S)-(3,4-Dihydroxyphenyl)ethylamino ruthenium(2+) dichloride complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)
